molecular formula C11H14N2O2 B2435054 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1018570-48-3

8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2435054
CAS No.: 1018570-48-3
M. Wt: 206.245
InChI Key: PDYNJNPQTIWICG-UHFFFAOYSA-N
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Description

8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:

    Starting Materials: Appropriate aniline derivatives and ethyl acetoacetate.

    Reaction Conditions: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions might yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products

The major products depend on the specific reactions and conditions but can include various substituted benzoxazines and their derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactivity.

    Industry: Used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action for 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine: The parent compound with similar structural features.

    Benzoxazoles: Compounds with a similar heterocyclic structure but different functional groups.

    Benzimidazoles: Another class of heterocyclic compounds with comparable biological activities.

Uniqueness

8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other benzoxazine derivatives.

Properties

IUPAC Name

8-amino-4-ethyl-2-methyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-13-9-6-4-5-8(12)10(9)15-7(2)11(13)14/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYNJNPQTIWICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC(=C2OC(C1=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018570-48-3
Record name 8-Amino-4-ethyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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